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Introduction

Polycrystalline silicon (poly-Si) thin films are a cornerstone material in a multitude of
technological applications, from microelectronics and photovoltaics to emerging fields such as
biosensors and drug delivery systems. The performance and reliability of devices incorporating
these films are intrinsically linked to their microstructural properties. X-ray diffraction (XRD) is a
powerful and non-destructive analytical technique that provides critical insights into the
crystallographic structure of these films. This application note offers a detailed guide to the
principles, experimental protocols, and data analysis of XRD for the characterization of
polycrystalline silicon thin films.

Principles of X-ray Diffraction in Thin Film Analysis

X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered
by the crystalline lattice of a material. When a beam of X-rays impinges on a crystalline sample,
diffraction occurs only when the conditions of Bragg's Law are satisfied:

nA = 2d sin(0)

where 'n' is an integer, 'A" is the wavelength of the X-rays, 'd' is the spacing between atomic
planes in the crystal lattice, and '0' is the angle of incidence of the X-ray beam.
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For polycrystalline thin films, the random orientation of the crystallites would ideally produce a
diffraction pattern with peaks corresponding to all possible crystallographic planes. However,
thin film deposition processes often induce a preferred orientation, or texture, where a majority
of the crystallites are aligned in a specific direction.[1] This texture, along with other parameters
like crystallite size, lattice strain, and residual stress, can be quantitatively assessed using
XRD.

Due to the limited thickness of thin films, a specialized XRD technique known as Grazing
Incidence X-ray Diffraction (GIXRD) is often employed.[2][3] In GIXRD, the incident X-ray beam
is kept at a very low, fixed angle (typically < 2°) to the sample surface, thereby increasing the
path length of the X-rays within the film and maximizing the diffracted signal from the film while
minimizing interference from the substrate.[4][5]

Experimental Protocols
Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

o Substrate Cleaning: The substrate on which the polycrystalline silicon thin film is deposited
must be meticulously cleaned to remove any organic and inorganic contaminants. A typical
cleaning procedure involves sequential ultrasonic baths in acetone, isopropy! alcohol, and
deionized water, followed by drying with a stream of nitrogen gas.

» Film Deposition: Polycrystalline silicon thin films can be deposited using various techniques,
such as Low-Pressure Chemical Vapor Deposition (LPCVD) or Solid-Phase Crystallization
(SPC) of an amorphous silicon precursor. The deposition parameters (temperature,
pressure, gas flow rates) significantly influence the resulting microstructure of the film.[6][7]

o Sample Mounting: The thin film sample should be mounted on a flat, zero-background
sample holder to avoid any extraneous diffraction peaks. The surface of the film must be
perfectly flat and aligned with the goniometer axis.

XRD Data Acquisition (GIXRD)

The following protocol outlines the steps for acquiring XRD data from a polycrystalline silicon
thin film using a typical powder diffractometer configured for GIXRD.
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Instrumentation: A high-resolution powder X-ray diffractometer equipped with a thin-film
attachment (including a parallel plate collimator and a sensitive detector) is required.

Protocol:
e Instrument Setup:
o X-ray Source: Copper (Cu) Ka radiation (A = 1.5406 A) is commonly used.

o Operating Power: Set the X-ray generator to a stable power, for example, 40 kV and 40
mA.

o Optics:

» [nstall a parallel plate collimator on the incident beam side to produce a highly parallel
X-ray beam.

» Use a receiving slit appropriate for thin film analysis.
e Sample Alignment:
o Mount the sample on the goniometer stage.

o Carefully align the sample surface to the center of the X-ray beam and ensure it is at the
correct height (z-alignment).

o Grazing Incidence Angle (a) Selection:

o Set the incident angle (a or w) to a small, fixed value. A typical starting point is 1.0°. The
optimal angle depends on the film thickness and material density and may require some
optimization to maximize the signal from the film.[8]

o Data Collection (26 Scan):

o Perform a 26 scan over a range that covers the expected diffraction peaks for silicon. A
typical range is 20° to 80°.

o Step Size: Use a small step size, for example, 0.02°.
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o Integration Time (Time per Step): A longer integration time (e.g., 1-5 seconds per step) is
often necessary to obtain good signal-to-noise for thin films.

o Data Output: Save the raw data file, which contains the diffracted X-ray intensity as a
function of the 26 angle.

Data Analysis and Interpretation

The acquired XRD pattern provides a wealth of information about the polycrystalline silicon
thin film.

Phase Identification and Peak Indexing

The first step in data analysis is to identify the diffraction peaks corresponding to silicon. This
is done by comparing the peak positions (26 values) with a standard reference pattern for
silicon from a crystallographic database (e.g., JCPDS card no. 00-027-1402).[9] The
prominent peaks for polycrystalline silicon are typically observed at approximately 28.4° (111),
47.3° (220), and 56.1° (311).[10]

Crystallite Size and Microstrain Analysis (Williamson-
Hall Method)

The broadening of the diffraction peaks is influenced by both the size of the crystallites and the
presence of microstrain within the crystal lattice. The Williamson-Hall method is a widely used
technique to decouple these two effects. The total peak broadening (B) is considered to be a
sum of the broadening due to crystallite size (_D) and microstrain (3_g):

B cos(B) = (KA / D) + 4¢ sin(B)

where:

B is the full width at half maximum (FWHM) of the diffraction peak in radians.

0 is the Bragg angle.

K is the Scherrer constant (typically ~0.9).

A is the X-ray wavelength.
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e D is the average crystallite size.
 ¢is the microstrain.

By plotting 3 cos(B) on the y-axis against 4 sin(8) on the x-axis for multiple diffraction peaks, a
linear relationship is expected. The average crystallite size (D) can be determined from the y-
intercept, and the microstrain (€) can be determined from the slope of the fitted line.

Texture Analysis

The preferred orientation of the crystallites can be quantified by calculating the texture
coefficient (TC) for each crystallographic plane (hkl):

TC(hkl) = [I(hkl) / lo(hkD)] / [(1/N) * Z {I(hKI) / lo(hkI)}]
where:
« |(hkl) is the measured intensity of the (hkl) reflection.

« lo(hkl) is the standard intensity of the (hkl) reflection from a randomly oriented powder
sample (from the JCPDS database).

¢ N is the total number of reflections considered.

A TC value greater than 1 indicates a preferred orientation for that particular plane. ATC value
of 1 suggests a random orientation, while a value less than 1 indicates a lack of crystallites in
that orientation.[11]

Residual Stress Analysis

Residual stress in thin films can arise from the deposition process or from a mismatch in the
thermal expansion coefficients between the film and the substrate. XRD can be used to
measure this stress by analyzing the shift in the diffraction peak positions. The sin?y method is
a common technique where the d-spacing of a specific crystallographic plane is measured at
different tilt angles () of the sample. A plot of d-spacing versus sin2 yields a straight line
whose slope is proportional to the residual stress in the film.

Quantitative Data Summary
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The following tables present hypothetical yet representative quantitative data obtained from the

XRD analysis of polycrystalline silicon thin films deposited under different conditions.

Table 1: Influence of Deposition Temperature on Microstructural Properties

Deposition . . . . . .
Predominant Crystallite Size  Microstrain (¢ Residual
Temperature . .
°C) Orientation (nm) x 10~3) Stress (MPa)
-150
580 (111) 25 1.2 ,
(Compressive)
600 (220) 45 0.8 50 (Tensile)
620 (220) 60 0.5 25 (Tensile)
Table 2: Texture Coefficients for a Polycrystalline Silicon Thin Film
Texture
Measured Standard o
(hkl) Plane 20 (°) . . Coefficient
Intensity (a.u.) Intensity (a.u.)
(TC)
(111) 28.4 8000 100 1.82
(220) 47.3 9500 55 3.92
(311) 56.1 3000 30 2.27
Visualizations

Experimental Workflow
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Caption: Workflow for XRD analysis of polycrystalline silicon thin films.
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Caption: Schematic of a Grazing Incidence X-ray Diffraction (GIXRD) setup.

Preferred vs. Random Orientation
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Caption: lllustration of random vs. preferred crystallite orientation.

Conclusion

X-ray diffraction is an indispensable tool for the comprehensive characterization of
polycrystalline silicon thin films. By following the detailed protocols and data analysis
procedures outlined in this application note, researchers can obtain reliable and quantitative
information on critical microstructural properties, including crystallite size, microstrain, texture,
and residual stress. This knowledge is paramount for optimizing thin film deposition processes,
controlling material properties, and ultimately enhancing the performance and reliability of
advanced technological devices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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